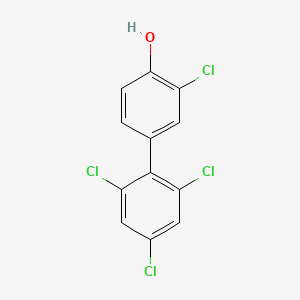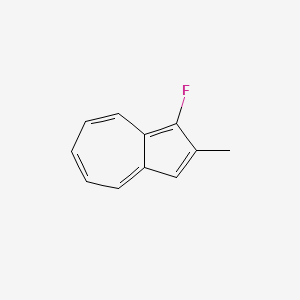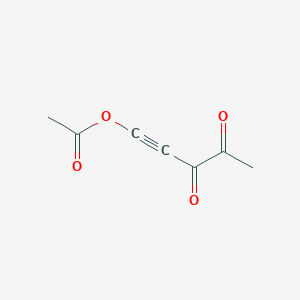![molecular formula C8H8O3 B12568256 (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate CAS No. 573715-00-1](/img/structure/B12568256.png)
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxotricyclo[2100~2,5~]pentan-1-yl)methyl acetate is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate typically involves the formation of the tricyclic core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydride donors.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate exerts its effects involves its interaction with molecular targets through its strained ring system. This strain can induce reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.1.0.0~2,5~]pentan-3-one: Shares a similar tricyclic core but differs in functional groups.
Bicyclo[1.1.1]pentanes: Similar in terms of strained ring systems but with different ring sizes and structures.
Uniqueness
(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate is unique due to its specific combination of a tricyclic core and an acetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
573715-00-1 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(3-oxo-1-tricyclo[2.1.0.02,5]pentanyl)methyl acetate |
InChI |
InChI=1S/C8H8O3/c1-3(9)11-2-8-4-5(8)7(10)6(4)8/h4-6H,2H2,1H3 |
Clave InChI |
VCCAZAGNEBBHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC12C3C1C(=O)C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
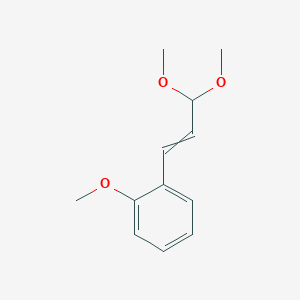
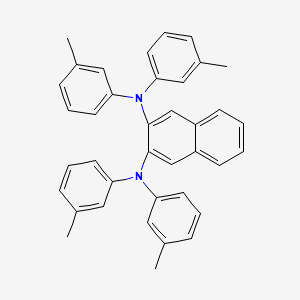
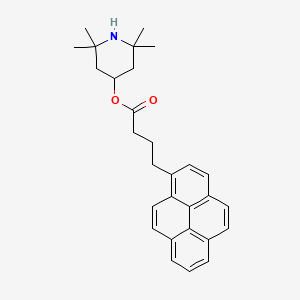

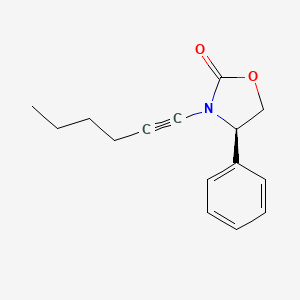
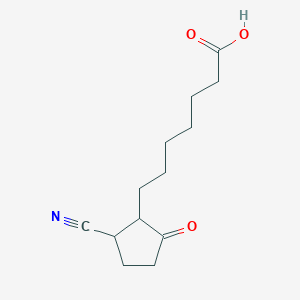
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)

![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
